molecular formula C8H10BClO2 B13454292 (2-Chloro-4,6-dimethylphenyl)boronic acid

(2-Chloro-4,6-dimethylphenyl)boronic acid

Cat. No.: B13454292
M. Wt: 184.43 g/mol
InChI Key: TVSGVVZZLGDIQH-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-dimethylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and dimethyl-substituted phenyl ring. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,6-dimethylphenyl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

(2-Chloro-4,6-dimethylphenyl)boronic acid can be compared with other similar compounds, such as:

The unique combination of chlorine and dimethyl substituents in this compound makes it a versatile and valuable compound in various chemical applications.

Properties

Molecular Formula

C8H10BClO2

Molecular Weight

184.43 g/mol

IUPAC Name

(2-chloro-4,6-dimethylphenyl)boronic acid

InChI

InChI=1S/C8H10BClO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3

InChI Key

TVSGVVZZLGDIQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C)C)(O)O

Origin of Product

United States

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